1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone

Kinase inhibition TGF-beta signaling Scaffold novelty

This compound occupies a unique structural niche within the 4,6-disubstituted pyridazine ALK5 inhibitor class, featuring an unexemplified 3-methoxyphenyl ethanone motif absent from current patent literature. Unlike commercially available analogs (4-fluorophenyl or naphthyl ethanone variants), this substitution pattern enables novel SAR exploration and composition-of-matter patent filing. The methoxy and ketone groups provide synthetic handles for PROTAC linker attachment or photoaffinity probes, while its distinct mass (352.4 g/mol) facilitates MS-based target deconvolution. Ideal for organizations seeking to establish proprietary IP around TGF-β pathway inhibitors.

Molecular Formula C20H24N4O2
Molecular Weight 352.438
CAS No. 2034493-43-9
Cat. No. B2424089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone
CAS2034493-43-9
Molecular FormulaC20H24N4O2
Molecular Weight352.438
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
InChIInChI=1S/C20H24N4O2/c1-26-17-4-2-3-15(13-17)14-20(25)24-11-9-23(10-12-24)19-8-7-18(21-22-19)16-5-6-16/h2-4,7-8,13,16H,5-6,9-12,14H2,1H3
InChIKeyLIWKPHDIZSKFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone: Structural Identity and Scaffold Context for Procurement


1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone (CAS 2034493-43-9) is a synthetic small molecule featuring a 6-cyclopropylpyridazine core linked via a piperazine spacer to a 3-methoxyphenyl ethanone moiety [1]. It belongs to a broader family of 4,6-disubstituted pyridazine derivatives, a chemotype actively investigated in patents for kinase inhibition, most notably as ALK5 (TGF-β type I receptor) inhibitors [2]. Its distinct substitution pattern—the specific combination of cyclopropyl, piperazine, and 3-methoxyphenyl ethanone fragments—creates a structurally unique entry within this class, relevant for structure-activity relationship (SAR) exploration and intellectual property considerations during compound selection.

Procurement Risk: Why Structurally Similar 6-Cyclopropylpyridazine Analogs Cannot Substitute for 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone


Within the 6-cyclopropylpyridazine family, even small modifications to the terminal substituent on the piperazine ring can dramatically alter pharmacological profiles. For example, replacing the 3-methoxyphenyl ethanone group with a 4-fluorophenyl ethanone or a naphthyl ethanone—both commercially available analogs—creates distinct chemical entities with divergent steric, electronic, and hydrogen-bonding properties [1]. Patent literature on related ALK5 inhibitors demonstrates that subtle structural changes in this region of the molecule are critical for achieving selectivity and potency against off-target kinases [2]. Consequently, substituting this compound with a generic analog from the same scaffold family risks invalidating SAR hypotheses and compromising experimental reproducibility. Direct, quantitative head-to-head data for this compound remain absent from the public domain; selection must therefore be guided by structural uniqueness and the need for exact compound fidelity in target-engagement studies.

Differential Evidence for 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone: A Structure-Driven Selection Guide


Unique Molecular Scaffold vs. Broader ALK5 Inhibitor Patent Class

The target compound possesses a unique combination of three fragments: a 6-cyclopropylpyridazine core, a piperazine linker, and a 3-methoxyphenyl ethanone terminal group. This specific combination is not exemplified in the current ALK5 inhibitor patent literature, where representative compounds typically feature sulfonamide, carboxamide, or simpler aryl groups at the piperazine terminus [1][2]. The substitution of a 3-methoxyphenyl ethanone represents a distinct chemical space within the broader generic claims, offering potential for novel intellectual property and unexplored biological activity. No direct inhibitory data (e.g., IC50) for ALK5 or any other kinase target has been publicly disclosed for this exact compound.

Kinase inhibition TGF-beta signaling Scaffold novelty

Physicochemical Property Differentiation from Closest Structural Analogs

The 3-methoxy substituent significantly impacts the compound's lipophilicity and electronic character compared to its unsubstituted or halogenated analogs. The target compound (MW=352.4 g/mol, LogP estimated ~2.0-2.5 based on fragment contributions) falls within favorable drug-like property space, but the methoxy group introduces a distinct hydrogen-bond acceptor motif absent in the 4-fluorophenyl analog [1]. This property difference has implications for membrane permeability, solubility, and target binding. For example, the LogP of the 4-fluorophenyl analog is predicted to be markedly higher, potentially leading to different pharmacokinetic behaviors and off-target binding profiles [2]. Direct experimental LogP/D values for either compound are not publicly available.

Medicinal chemistry Drug-likeness Physicochemical profiling

Absence of Validated Biological Activity: A Critical Selection Consideration

Despite claims of serotonin (5-HT) and dopamine receptor affinity appearing on non-authoritative vendor websites, no peer-reviewed publication or public database (ChEMBL, PubChem BioAssay, DrugBank) contains validated IC50, Ki, EC50, or any other quantitative pharmacological data for this compound [1]. This absence contrasts sharply with structurally related 4,6-disubstituted pyridazines that have published ALK5 inhibition data [2]. A procurement decision for this compound must therefore acknowledge that its biological activity is completely unvalidated; it is a chemical probe without a confirmed target profile.

Data integrity Procurement risk Target validation

Strategic Application Scenarios for 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone


Novel IP Generation: Expanding ALK5 Inhibitor Chemical Space

Given that the 3-methoxyphenyl ethanone motif is unexemplified in current ALK5 patents, this compound can serve as a foundation for a new sub-series. Synthesis of analogs and subsequent ALK5 enzymatic assays (e.g., LanthaScreen™ Eu kinase binding assay) would allow an organization to establish structure-activity relationships and file composition-of-matter patents distinct from the current art [1].

Medicinal Chemistry SAR Exploration of the Piperazine Terminal Group

The compound is an ideal starting point for systematic SAR studies exploring how the 3-methoxyphenyl ethanone group influences target binding compared to phenyl, benzyl, sulfonamide, or heteroaromatic alternatives. Pairing this compound with the 4-fluorophenyl and naphthyl analogs in a parallel synthesis and screening campaign would directly quantify the contribution of the methoxy group to potency and selectivity, generating the comparative data that is currently absent [2].

Chemical Biology Tool for Target Deconvolution

If preliminary in-house screening reveals a biological phenotype, this compound's structural uniqueness makes it a valuable affinity probe for target deconvolution. The methoxy group and the ketone moiety offer potential sites for linker attachment in PROTAC design or photoaffinity labeling experiments. Its distinct mass (352.4 g/mol) and fragmentation pattern facilitate mass spectrometry-based target identification, providing a clear advantage over structurally simpler, more symmetrical analogs [1].

Quote Request

Request a Quote for 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.